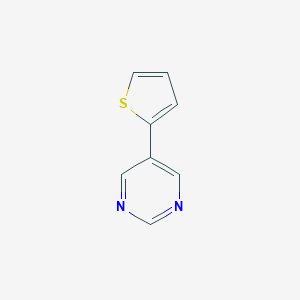

5-Thien-2-ylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58759-01-6 |

|---|---|

Molecular Formula |

C8H6N2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

5-thiophen-2-ylpyrimidine |

InChI |

InChI=1S/C8H6N2S/c1-2-8(11-3-1)7-4-9-6-10-5-7/h1-6H |

InChI Key |

NEBSMZCDNYVTRM-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C2=CN=CN=C2 |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Thien 2 Ylpyrimidine

Strategies for Constructing the 5-Thien-2-ylpyrimidine Core

The primary strategies for synthesizing the this compound scaffold involve two main retrosynthetic disconnections: forming the C-C bond between the pre-existing pyrimidine (B1678525) and thiophene (B33073) rings, or constructing the pyrimidine ring from a thiophene-bearing substrate.

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for forming carbon-carbon bonds between two different aromatic or heteroaromatic systems. researchgate.netnobelprize.org This methodology is central to the synthesis of this compound, allowing for the direct linkage of a thiophene moiety to the C5-position of a pyrimidine ring.

The Suzuki-Miyaura cross-coupling reaction is a versatile method that involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nobelprize.orgrsc.org To form the this compound linkage, this can be approached in two ways: coupling a 5-halopyrimidine with a thiophene-2-boronic acid, or coupling a 2-halothiophene with a pyrimidine-5-boronic acid.

Research has demonstrated the successful Suzuki coupling of heteroaryl halides with heteroarylboronic acids to yield complex molecules. rsc.orgacademie-sciences.fr For instance, 5-pyrimidylboronic acid has been coupled with various heteroaryl halides, including those of thiophene, using catalysts like Dichlorobis(triphenylphosphine)palladium(II) in solvents such as 1,4-dioxane (B91453). rsc.org Similarly, heteroarylboronic acids, such as 2-thienylboronic acid, have been effectively coupled to halogenated pyrimidine cores. nih.gov Microwave-assisted Suzuki reactions have also proven effective for coupling 5-bromo-2-(hetero)arylpyrimidines with arylboronic acids, indicating a robust method for creating such linkages. scispace.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product Type | Ref |

| 5-Pyrimidylboronic acid | Heteroaryl halide (e.g., 2-bromothiophene) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | Heteroarylpyrimidine | rsc.org |

| 5-Halopyrimidine | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695) | 110 °C | 5-Thienylpyrimidine | academie-sciences.fr |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | 2-Thienylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 110 °C | 5-Thienyl-substituted pyrimidine derivative | nih.gov |

| 5-Bromo-4-(thien-2-yl)pyrimidine | Arylboronic acid | Pd catalyst | Base | THF/H₂O | Microwave | Di(hetero)aryl pyrimidine | scispace.com |

The Stille reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de The synthesis of thienyl-pyrimidine structures can be achieved by coupling a halogenated pyrimidine with a thienylstannane or a stannylated pyrimidine with a halothiophene.

This approach has been successfully applied in the synthesis of various 5-heteroaryl-substituted pyrimidine nucleosides. researchgate.netnih.gov For example, 5-iodo-2'-deoxyuridine has been coupled with stannylated heteroaromatics, including thiophene derivatives, using palladium complexes as catalysts to form the desired 5-thienyl-2'-deoxyuridine analogues. researchgate.netnih.gov Furthermore, the synthesis of 2-aryl-dihydropyrimidines has been accomplished via the Stille coupling of 2-methylthio-dihydropyrimidines with various heteroaryl tributylstannanes, including 2- and 3-thienyl derivatives. rsc.org The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Pyrimidine Substrate | Organotin Reagent | Catalyst System | Product Type | Ref |

| 5-Iodo-2'-deoxyuridine | Stannylated thiophene | Palladium complex | 5-Thienyl-2'-deoxyuridine | researchgate.netnih.gov |

| 1-Boc 2-methylthio-dihydropyrimidine | 2-Thienyl tributylstannane | Pd-catalyzed/Cu-mediated | 2-(Thien-2-yl)-dihydropyrimidine | rsc.org |

| Organic Halide (R²-X) | Organostannane (R¹-Sn(Alkyl)₃) | Pd(0) catalyst | Coupled Product (R¹-R²) | wikipedia.org |

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on a number of parameters, and optimization is crucial to achieve high yields and purity. researchgate.netsemanticscholar.org Key factors that are typically varied include the choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), the ligand, the base, the solvent, and the reaction temperature. chemrxiv.orgscielo.br

For the synthesis of bi-heteroaryl compounds like this compound, the choice of ligand is critical as it influences the stability and reactivity of the catalytic species. The base plays a role in the transmetalation step of the Suzuki coupling and in neutralizing the acid generated. nobelprize.org The solvent can affect the solubility of reactants and the stability of intermediates. scielo.br Studies on the synthesis of related compounds have shown that a systematic screening of these variables is necessary to identify the optimal conditions. researchgate.netchemrxiv.org For instance, in the synthesis of 5-thien-3-yl-2'-deoxyuridine, the palladium-catalyzed cross-coupling reaction was specifically optimized to improve yield and selectivity. researchgate.netnih.gov This process often involves running a model reaction under various conditions to determine the best combination of factors, as summarized conceptually in the table below. researchgate.net

| Parameter | Variations Explored | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The nature of the Pd precursor and its ligands affects the rate of oxidative addition and reductive elimination. |

| Ligand | PPh₃, SPhos, XPhos | Steric and electronic properties of phosphine (B1218219) ligands modulate catalyst activity and stability. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength and cation can influence the rate of transmetalation and prevent side reactions. |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solvent polarity and aprotic/protic nature impact solubility and reaction kinetics. |

| Temperature | Room Temp, 80 °C, 100 °C, Reflux | Reaction rate is temperature-dependent, but higher temperatures can lead to catalyst decomposition or side products. |

An alternative to coupling two pre-formed rings is to construct the pyrimidine ring from acyclic precursors, a foundational strategy in heterocyclic chemistry. researchgate.net This approach allows for the incorporation of the thienyl substituent at an early stage.

The most common and traditional method for constructing the pyrimidine ring is the condensation of a compound containing an amidine functional group with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netscialert.net This is often referred to as the Pinner synthesis. slideshare.net

To synthesize a 6-(thien-2-yl)pyrimidine derivative, for example, a thiophene-substituted chalcone (B49325) (an α,β-unsaturated ketone) can be condensed with an amidine like guanidine (B92328) hydrochloride. researchgate.net In a reported synthesis, (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one was reacted with guanidine hydrochloride in refluxing 1,4-dioxane to yield 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. researchgate.net This demonstrates the direct construction of the pyrimidine ring already bearing a thiophene substituent at what becomes the C6 position. This strategy is versatile, as various amidines and carbonyl compounds can be employed to access a wide range of substituted pyrimidines. rhhz.netscispace.com

| Thiophene Precursor | Amidine Source | Solvent | Product | Ref |

| (2E)-3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-one | Guanidine hydrochloride | 1,4-Dioxane | 4-Aryl-6-(thiophen-2-yl)pyrimidin-2-amine | researchgate.net |

| Thiophene-containing 1,3-dicarbonyl | Benzamidine (B55565) | Ethanol | 2-Phenyl-4/6-(thienyl)-pyrimidine derivative | scialert.net |

| Thiophene-containing cinnamaldehyde | Amidines | DMSO | Polysubstituted thienyl-pyrimidine | rhhz.net |

Condensation Reactions and Cyclization Processes in Pyrimidine Synthesis

Intramolecular Cyclization Initiated by Decarboxylation

Intramolecular cyclization initiated by decarboxylation represents a significant strategy in the synthesis of various heterocyclic compounds. This method involves the generation of a reactive intermediate through the loss of carbon dioxide, which then undergoes an intramolecular ring-closing reaction. While specific examples detailing the synthesis of this compound through this exact mechanism are not prevalent in the provided search results, the principles of intramolecular cyclization are well-established for creating fused heterocyclic systems. For instance, palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones is a known method for producing complex indole (B1671886) derivatives. mdpi.com This process involves the formation of a vinylpalladium species, which then facilitates the cyclization. mdpi.com Another example is the synthesis of nanobioletters.comrsc.orgoxazepane derivatives through the mesylation of a diol, followed by an in situ intramolecular nucleophilic attack to form the seven-membered ring. researchgate.net

A related concept involves the radical-initiated decarboxylation and subsequent cascade cyclization. For example, the use of cerium salts activated by UV light can generate reactive radicals from carboxylic acids, which then undergo cyclization to form complex heterocyclic structures. beilstein-journals.org This method has proven effective for a variety of aromatic systems. beilstein-journals.org

Synthesis from Malononitrile (B47326) and Benzimidazole Derivatives

The synthesis of pyrimidine derivatives often utilizes malononitrile as a key starting material. A common and efficient method involves a one-pot, three-component reaction between an aldehyde, malononitrile, and a suitable amine-containing compound. In the context of synthesizing pyrimidine-fused benzimidazoles, 2-aminobenzimidazole (B67599) is a frequently used reactant.

This reaction is typically catalyzed and can be carried out under various conditions, including the use of catalysts like ZnO@SO3H@Tropine under solvent-free conditions or ZnCr2O4 nanoparticles with ultrasonic irradiation. nanobioletters.comrsc.org The general scheme involves the condensation of an aldehyde with malononitrile, followed by the addition of 2-aminobenzimidazole and subsequent cyclization to form the pyrimido[1,2-a]benzimidazole (B3050247) core structure. rsc.org

The use of different catalysts and reaction conditions can influence the reaction time and yield. For instance, using ZnO@SO3H@Tropine as a catalyst at 120 °C under solvent-free conditions has been reported to give high yields (95–99%) in short reaction times. rsc.org Another approach using ZnCr2O4 nanocatalyst under ultrasonic irradiation at 70°C in acetonitrile (B52724) also provides good yields. nanobioletters.com The recyclability of these catalysts makes these methods environmentally friendly. nanobioletters.comrsc.org

Table 1: Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives

| Aldehyde | Catalyst | Reaction Conditions | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | ZnO@SO3H@Tropine | Solvent-free, 120 °C | 95-99 | rsc.org |

| 4-Bromophenyl | ZnO@SO3H@Tropine | Solvent-free, 120 °C | 95 | rsc.org |

| Substituted aromatic aldehydes | ZnCr2O4 | Acetonitrile, Ultrasonic irradiation, 70°C | High | nanobioletters.com |

One-Pot Synthetic Approaches for Pyrimidine Derivatives

One-pot multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and reduced waste generation. nanobioletters.com Several one-pot methods have been developed for the synthesis of a wide array of pyrimidine derivatives.

A prominent one-pot strategy involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile or ethyl acetoacetate), and an amino-containing compound. For instance, pyrimidine-5-carbonitrile derivatives can be synthesized in good yields through a one-pot reaction of an aldehyde, malononitrile, and benzamidine hydrochloride, catalyzed by magnetic Fe3O4 nanoparticles under solvent-free conditions. growingscience.com

Another example is the synthesis of nanobioletters.comrsc.orggrowingscience.comtriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com This reaction can be catalyzed by 3-aminopropylated silica (B1680970) gel (APTS) in ethanol under reflux. mdpi.com Similarly, N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines have been synthesized in a one-pot reaction of 5-amino-1,2,3,4-tetrazole, aromatic aldehydes, and cyanamide (B42294) in pyridine (B92270) under microwave heating. beilstein-journals.org

These one-pot syntheses offer straightforward procedures and often result in high yields of the desired products, making them suitable for creating libraries of compounds for various applications. mdpi.comnih.gov

Table 2: Examples of One-Pot Syntheses of Pyrimidine Derivatives

| Reactants | Catalyst | Product | Reference |

| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic Fe3O4 nanoparticles | Pyrimidine-5-carbonitrile derivatives | growingscience.com |

| 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | APTS | nanobioletters.comrsc.orggrowingscience.comTriazolo[4,3-a]pyrimidine derivatives | mdpi.com |

| 5-Amino-1,2,3,4-tetrazole, Aromatic aldehydes, Cyanamide | None (Microwave heating) | N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines | beilstein-journals.org |

| Isoflavones, Biguanide/Dimethyldiguanide | None | 4,5-Biphenyl-2-pyrimidinylguanidine compounds | nih.gov |

Derivatization and Functionalization Strategies at the this compound Moiety

Introduction of Substituents on the Thienyl Ring

Halogenation Reactions

The halogenation of the thienyl ring in thienyl-substituted pyrimidines is a key functionalization reaction. For instance, 5-(thien-2-yl)-β-D-arabinofuranosyluracil can be halogenated to produce 5-(5-chlorothien-2-yl)-β-D-arabinofuranosyluracil and 5-(5-bromothien-2-yl)-β-D-arabinofuranosyluracil. researchgate.net This transformation highlights the reactivity of the thiophene ring towards electrophilic substitution.

Electrophilic halogenation reactions on thieno[2,3-d]pyrimidines typically occur at the 6-position, which is analogous to the 5-position of a 2-substituted thiophene ring. growingscience.com This suggests that the pyrimidine ring has a weak influence on the regioselectivity of the reaction on the fused thiophene ring. growingscience.com More generally, efficient and mild methods for the regioselective halogenation of heteroaromatic compounds are of significant interest. One such method employs potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature, which has been successfully applied to pyrazolo[1,5-a]pyrimidines. nih.govrsc.org This approach is environmentally friendly and provides good to excellent yields of the halogenated products. nih.govrsc.org

Nitration Reactions using Ceric Ammonium (B1175870) Nitrate (B79036)

Ceric ammonium nitrate (CAN) is a versatile reagent used for both oxidation and nitration reactions in organic synthesis. researchgate.netarkat-usa.org It has been employed for the nitration of various aromatic and heteroaromatic compounds. Specifically, 5-(5-nitrothien-2-yl)-2'-deoxyuridine has been synthesized using CAN as the nitrating agent. researchgate.net

The mechanism of nitration with CAN can be complex. For many aromatic compounds, the reaction is believed to proceed through the formation of a nitronium ion. rsc.org However, CAN can also act as a one-electron oxidant, initiating reactions through the formation of radical cations. arkat-usa.org The reaction conditions, including the solvent, can significantly influence the outcome. For example, the nitration of benzene (B151609) and alkylbenzenes with CAN in acetonitrile shows similar selectivity to nitration with nitric acid under the same conditions. rsc.org The addition of water can suppress the nitration reaction. rsc.org

CAN-mediated nitration often occurs under mild conditions and can exhibit high regioselectivity, sometimes controlled by chelation of the cerium(IV) ion with a directing group on the substrate. researchgate.net This makes it a valuable tool for introducing nitro groups into complex molecules with sensitive functional groups. researchgate.net

Alkylation and Vinylation of the Thienyl Moiety

The thienyl group of this compound offers a site for functionalization through alkylation and vinylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule.

Domino alkylation-cyclization reactions represent an efficient method for constructing fused ring systems. For instance, the reaction of thiopyrimidinones with propargyl bromides under microwave irradiation provides a rapid and high-yield synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org This approach is a valuable alternative to traditional methods that often require harsh conditions and lachrymatory reagents. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental in modifying the thienyl moiety. The Sonogashira reaction, for example, allows for the coupling of terminal alkynes with aryl halides. libretexts.org This has been utilized in the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives, where a similar coupling of an ethynylarene with a halogenated heterocycle occurs. researchgate.net

Modifications of the Pyrimidine Ring for Analogue Synthesis

The pyrimidine ring is a versatile scaffold that can be modified at various positions to generate a diverse range of analogues. humanjournals.com These modifications are key to tuning the biological and chemical properties of the resulting compounds. nih.gov

The electron-deficient nature of the pyrimidine ring makes positions 2, 4, and 6 susceptible to nucleophilic substitution. semanticscholar.org This reactivity allows for the introduction of various functional groups. For example, leaving groups at these positions can be displaced by nucleophiles, with the resulting negative charge being stabilized by the two nitrogen atoms. bhu.ac.in Chlorinated pyrimidines, often prepared from pyrimidones using reagents like phosphorus oxychloride, are common precursors for such substitutions. bhu.ac.in

The introduction of substituents at the C-5 position of the pyrimidine ring has also been explored. fiu.edu Palladium-catalyzed direct arylation of 5-halopyrimidine nucleosides with arenes or heteroaromatics provides a route to 5-aryl derivatives. fiu.edu

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Nucleophile, Chlorinated pyrimidine | C2, C4, C6 | Substituted pyrimidines | bhu.ac.in |

| Palladium-catalyzed Direct Arylation | Arene/Heteroarene, 5-halopyrimidine, Pd catalyst | C5 | 5-Arylpyrimidines | fiu.edu |

| Introduction of Amino Group | - | C5 | 5-Aminopyrimidine derivatives | nih.gov |

| Introduction of Thiomethyl Group | - | C2 | 2-Thiomethylpyrimidine derivatives | nih.gov |

The fusion of the this compound core with other heterocyclic rings leads to the formation of complex polycyclic systems, often with interesting properties. Thienopyrimidines, which are fused systems of thiophene and pyrimidine, are of significant interest. acgpubs.orgresearchgate.net

The synthesis of thieno[2,3-d]pyrimidines can be achieved through various cyclization strategies. nih.govnih.gov One common method involves the cyclization of 2-aminothiophene-3-carbonitriles or related derivatives. acgpubs.org For example, starting from 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile, a series of hybrid compounds containing triazine and pyrimidine scaffolds can be synthesized. acgpubs.org Diazotization followed by nucleophilic substitution on the resulting chloro-triazine compound affords various fused systems. acgpubs.org

Furthermore, the reaction of 2-amino-3-carboethoxy-4,5-disubstituted thiophenes can lead to the formation of thienopyrimidinones and related fused structures. nih.gov These can be further modified through reactions like alkylation. mdpi.com The construction of pyrimido[1,2-a]benzimidazole and pyrazolo[1,5-a]pyrimidine (B1248293) ring systems incorporating a phenylsulfonyl moiety has also been reported, starting from acyclic precursors. researchgate.net

| Starting Material | Reaction | Fused Ring System | Reference |

| 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile | Diazotization, Nucleophilic Substitution | Thienopyrimidine-triazine hybrids | acgpubs.org |

| 2-amino-3-carboethoxy-4,5-disubstituted thiophenes | Cyclization | Thienopyrimidinones | nih.gov |

| 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one | Reaction with nitrogen nucleophiles | Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole | researchgate.net |

| Thiopyrimidinones | Domino alkylation-cyclization with propargyl bromides | 5H-Thiazolo[3,2-a]pyrimidin-5-ones | organic-chemistry.org |

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. The conventional mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org However, alternative mechanistic pathways have been proposed. For instance, in some cases, the order of elementary steps can be switched, with transmetalation preceding oxidative addition. d-nb.info This is particularly relevant in challenging alkyl-alkyl coupling reactions. d-nb.info

The mechanism of the Heck reaction, another important Pd-catalyzed process, differs from the typical cross-coupling pathway as it involves alkene insertion and beta-hydride elimination instead of transmetalation and reductive elimination. libretexts.org The Sonogashira reaction is unique in that it is co-catalyzed by palladium and copper, with the copper facilitating the formation of a copper acetylide intermediate that participates in the transmetalation step. libretexts.org

In the context of nickel-catalyzed cross-coupling, oxidative addition of aryl halides can proceed through various mechanisms, including concerted, SNAr, or radical pathways. nih.gov The specific pathway is influenced by factors such as the nature of the ligand and the electronic properties of the aryl halide. nih.gov

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a significant role in determining the geometry, reactivity, and stability of molecules. wikipedia.org These effects are based on stabilizing donor-acceptor interactions, typically between a filled bonding or non-bonding orbital and an empty anti-bonding orbital. wikipedia.org

In the context of this compound and its derivatives, stereoelectronic effects can influence reaction outcomes. For example, in ring-opening reactions of cyclobutene, stereoelectronic effects can favor a particular rotational direction, even against significant steric hindrance. wikipedia.org The substitution of hydrogen with fluorine can also lead to profound conformational changes due to stereoelectronic effects, in addition to steric effects. wikipedia.org These considerations are important in the design of molecules with specific three-dimensional structures and reactivities.

Advanced Synthetic Methodologies

The synthesis of pyrimidine derivatives continues to evolve with the introduction of advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact. These techniques are pivotal in accessing novel molecular scaffolds for various applications. This section details the application of microwave-assisted synthesis, click chemistry, and photochemical hydrogenation in the context of producing this compound and related structures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. foliamedica.bg This approach has been successfully applied to the synthesis of various disubstituted pyrimidine derivatives. researchgate.net The core principle of microwave synthesis lies in the direct heating of the solvent and reactants through dielectric loss, resulting in a rapid and uniform temperature increase throughout the reaction mixture.

The synthesis of various heterocyclic compounds, including quinoline (B57606) and pyrrole (B145914) derivatives, has demonstrated the broad applicability and efficiency of microwave-assisted techniques, highlighting its potential for the synthesis of complex structures like this compound. researchgate.netmdpi.com

| Reaction Type | Reactants | Conditions | Reaction Time (Microwave) | Yield | Reference |

| Buchwald-Hartwig Amination | Aryl Halide, Amine, Pd Catalyst, Base | Microwave Irradiation | Minutes | Good to High | researchgate.net |

| Biginelli Condensation | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Microwave Irradiation, Ethanol | 22-24 min | Good | foliamedica.bg |

| Imidazo[1,2-a]pyrimidin-5(8H)-one Synthesis | 2-aminoimidazole, β-ketoester | Microwave Irradiation | Varies | High | rsc.org |

Click Chemistry Applications in Pyrimidine Derivative Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. dovepress.com This methodology has found extensive use in medicinal chemistry for linking different molecular fragments.

In the realm of pyrimidine chemistry, click reactions have been employed to synthesize complex derivatives. A key strategy involves the use of tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers. researchgate.net This azide (B81097) functionality can then readily undergo a click reaction with terminal acetylenes in the presence of a copper catalyst. researchgate.net This approach has been used to produce novel trifluoromethylated triazolylpyrimidines with excellent yields (84–98%). researchgate.netresearchgate.net

For the synthesis of derivatives of this compound, a similar strategy could be envisioned. A precursor such as 5-(thien-2-yl)tetrazolo[1,5-a]pyrimidine could serve as the azido-component. Reaction with a variety of terminal alkynes would then allow for the modular assembly of a library of 1-(5-(thien-2-yl)pyrimidin-2-yl)-1H-1,2,3-triazole derivatives. The stability of the triazole linker makes this a robust method for creating complex molecules with potential applications in drug discovery and materials science. dovepress.com The reaction is typically carried out in a mixture of tert-butyl alcohol and water at a slightly elevated temperature. researchgate.net

| Precursor | Reagent | Catalyst System | Product Type | Yield | Reference |

| Trifluoromethyl-tetrazolo[1,5-a]pyrimidines | Terminal Acetylenes | CuSO₄·5H₂O, Sodium Ascorbate | Trifluoromethylated Triazolylpyrimidines | 84-98% | researchgate.netresearchgate.net |

| Azide-containing peptide | Alkyne-containing peptide | Copper(I) | Peptidotriazoles | >95% | nih.gov |

Photochemical Hydrogenation Reactions for Pyrimidine Rings

Hydrogenation is a fundamental transformation in organic chemistry, and photochemical methods offer a unique approach to performing these reactions. Photochemical hydrogenation can provide enhanced selectivity compared to conventional catalytic hydrogenation methods.

Research into the hydrogenation of pyrimidine derivatives has shown that the reaction pathway can be influenced by the substituents on the pyrimidine ring and the reaction conditions. researchgate.net For instance, the hydrogenation of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines using a palladium on carbon catalyst (Pd/C) and H₂ gas preferentially yields 2-amino-6-aryl-4-trifluoromethylpyrimidines rather than the corresponding tetrahydropyrimidines. researchgate.netresearchgate.net

A significant advantage of photochemical hydrogenation is its ability to achieve selective reductions in the presence of sensitive functional groups. It has been demonstrated as the only effective method for reducing an aryl-brominated substrate without causing dehalogenation. researchgate.netresearchgate.net This selectivity is crucial when dealing with multifunctional molecules.

In the context of this compound, photochemical hydrogenation could potentially be used to selectively reduce the pyrimidine ring to a di- or tetrahydropyrimidine (B8763341) derivative while leaving the thiophene ring intact. The thiophene ring is generally susceptible to reduction under harsh hydrogenation conditions, so a milder, more selective method like photochemical hydrogenation would be advantageous. The reaction is typically carried out in a solvent such as methanol (B129727) using a Pd/C catalyst and a light source. researchgate.net

| Substrate | Conditions | Key Outcome | Reference |

| Aryl-brominated tetrazolo[1,5-a]pyrimidines | EtOH, hν, 3.5-5 h | Reduction without dehalogenation | researchgate.net |

| Trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines | Pd/C-H₂, MeOH, conventional/photochemical/pressure | Preference for 2-aminopyrimidine (B69317) formation over tetrahydropyrimidine | researchgate.netresearchgate.net |

| Non-trifluoromethylated tetrazolo[1,5-a]pyrimidines | Pd/C-H₂, MeOH | Preference for tetrahydropyrimidine formation | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of 5 Thien 2 Ylpyrimidine Analogues

Systematic Evaluation of Substituent Effects on Biological Profiles

The introduction of alkyl groups to either the thienyl or pyrimidine (B1678525) rings of 5-thien-2-ylpyrimidine derivatives can significantly modulate their biological activity. These modifications primarily influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with its biological target. pharmacologymentor.com

Research on 5-thien-2-yl-2'-deoxyuridine analogues has shown that adding an alkyl substituent to the 5-position of the thienyl ring can lead to a decrease in antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). researchgate.net This suggests that for this particular class of compounds, a smaller, unsubstituted thienyl ring is preferred for optimal antiviral efficacy.

Conversely, in a series of 2,4-diaminopyrimidine (B92962) derivatives developed as potential antitumor agents, the nature of the alkyl group at other positions played a critical role. For instance, a compound bearing a cyclobutyl group at the β-position of an ω-hydroxyalkylamino side chain demonstrated potent activity against P-388 leukemia. nih.gov This highlights that the position and nature of the alkyl substituent are critical determinants of biological outcome.

Table 1: Effect of Alkyl Substitution on Biological Activity

| Parent Compound | Alkyl Substituent Location | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 5-Thien-2-yl-2'-deoxyuridine | 5-position of thienyl ring | Alkyl | Decreased antiviral activity (HSV-1, VZV) | researchgate.net |

| 2,4-Diaminopyrimidine derivative | β-position of ω-hydroxyalkylamino side chain | Cyclobutyl | Potent antitumor activity (P-388 leukemia) | nih.gov |

Halogenation is a common strategy in medicinal chemistry to enhance biological activity, and this compound derivatives are no exception. The introduction of halogen atoms can alter the electronic properties and binding interactions of the molecule.

Studies on 5-thien-2-yl-2'-deoxyuridines have demonstrated that halogenation at the 5-position of the thienyl ring significantly boosts antiviral activity. researchgate.net Specifically, 5-(5-bromothien-2-yl)-2'-deoxyuridine (B236653) and 5-(5-chlorothien-2-yl)-2'-deoxyuridine show potent and selective activity against HSV-1 and VZV. researchgate.net The bromo-substituted analogue, in particular, was effective in treating HSV-1 keratitis in animal models. researchgate.net This indicates that the presence of a halogen at this position is a key determinant for antiviral potency.

The position of halogenation on the pyrimidine ring itself is also critical. Generally, the 5-position of the pyrimidine ring is susceptible to electrophilic attack, including halogenation, especially when the ring is activated by electron-donating groups. scialert.net This modification can be a viable strategy for modulating the biological profile of these compounds.

Table 2: Impact of Halogenation on Antiviral Activity of 5-Thien-2-yl-2'-deoxyuridine Analogues

| Compound | Halogen Substituent | Position | Biological Activity | Reference |

|---|---|---|---|---|

| 5-(5-Bromothien-2-yl)-2'-deoxyuridine | Bromo | 5-position of thienyl ring | Potent and selective against HSV-1 and VZV | researchgate.net |

| 5-(5-Chlorothien-2-yl)-2'-deoxyuridine | Chloro | 5-position of thienyl ring | Potent and selective against HSV-1 and VZV | researchgate.net |

Modifications to the pyrimidine ring are fundamental to altering the biological potency of this compound analogues. These changes can range from the introduction of various functional groups to the fusion of the pyrimidine ring with other heterocyclic systems.

For example, the introduction of a thiomethyl group at the C-2 position of the pyrimidine ring in a series of 2,4-diaminopyrimidine derivatives led to specific inhibition of the EGFR protein kinase. nih.gov Similarly, introducing an amino group at the C-5 position was another modification explored in the development of these antitumor agents. nih.gov The pyrimidine ring's electronic nature, with electron-deficient positions at C-2, C-4, and C-6, makes it a prime target for nucleophilic substitution, allowing for a wide range of chemical modifications. scialert.netsemanticscholar.org

Furthermore, fusing the pyrimidine ring with other cyclic structures can lead to novel classes of compounds with distinct biological activities. For instance, tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated as anti-inflammatory agents. nih.gov Another example is the development of researchgate.netresearchgate.netCurrent time information in CA.-triazolo[1,5-c]pyrimidine derivatives as potent angiotensin II receptor antagonists. nih.gov

Table 3: Examples of Pyrimidine Ring Modifications and Their Biological Effects

| Modification | Resulting Compound Class | Biological Target/Activity | Reference |

|---|---|---|---|

| Introduction of a thiomethyl group at C-2 | 2,4-Diaminopyrimidine derivative | EGFR protein kinase inhibition | nih.gov |

| Introduction of an amino group at C-5 | 2,4-Diaminopyrimidine derivative | Antitumor activity | nih.gov |

| Fusion with a tetrahydrobenzo researchgate.netnih.govthieno ring | Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | Anti-inflammatory | nih.gov |

| Fusion with a triazole ring | researchgate.netresearchgate.netCurrent time information in CA.-Triazolo[1,5-c]pyrimidine | Angiotensin II receptor antagonism | nih.gov |

The introduction of other heteroaryl rings, such as pyridine (B92270) or thiazole (B1198619), as substituents on the this compound scaffold can significantly influence its biological activity. These heteroaryl groups can participate in additional binding interactions, such as hydrogen bonding or pi-stacking, with the target protein.

In the context of kinase inhibitors, the presence of a thiazole ring can be beneficial. For example, derivatives of 2-anilino-4-(thiazol-5-yl)pyrimidines have been synthesized and shown to be potent CDK inhibitors with antiproliferative activities. sci-hub.se The synthesis often involves the reaction of a 5-acetylthiazole derivative with a guanidine (B92328) to form the substituted pyrimidine ring. sci-hub.se

Pyridine rings are also a common feature in bioactive molecules. In a study of type I MetAP inhibitors, systematic SAR studies of pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogues revealed that the pyridine-thiazole scaffold was essential for inhibitory activity. nih.gov Modifications at the 3-position of the pyridine ring with substituents containing oxygen or nitrogen atoms were found to be most effective for enzyme inhibition. nih.gov While not directly this compound, this highlights the importance of the spatial arrangement and electronic nature of linked heteroaryl systems in achieving potent biological activity.

Correlation of Molecular Structure with Receptor/Enzyme Interactions

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target. unina.it For the this compound scaffold, identifying these pharmacophoric elements is essential for designing new and more potent analogues.

Based on the SAR studies, a general pharmacophore model for bioactive this compound derivatives can be proposed. This model typically includes:

A hydrogen bond acceptor/donor region: The nitrogen atoms of the pyrimidine ring are key hydrogen bond acceptors. researchgate.net Depending on the substituents, other groups can act as donors or acceptors.

A hydrophobic/aromatic region: The thienyl ring and any additional aryl or heteroaryl substituents provide hydrophobic and aromatic interactions, which are crucial for binding to many protein targets. nih.gov

A linker region: In many analogues, a linker connects the core scaffold to other functional groups. The nature and flexibility of this linker are critical for correctly positioning the interacting moieties within the binding site. mdpi.com

Specific substitution patterns: As discussed previously, the presence of specific substituents, such as halogens on the thienyl ring or particular alkyl or amino groups on the pyrimidine ring, can be considered key pharmacophoric features for certain biological activities. researchgate.netnih.gov

For instance, in a series of pyrimidine-based angiotensin II receptor antagonists, the 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group was identified as a critical component for oral activity, acting as a key pharmacophoric element that interacts with the receptor. nih.gov The pyrimidine ring itself serves as a central scaffold to correctly orient these crucial interacting groups. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Thien-2-yl-2'-deoxyuridine |

| 5-(5-Bromothien-2-yl)-2'-deoxyuridine |

| 5-(5-Chlorothien-2-yl)-2'-deoxyuridine |

| 2,4-Diaminopyrimidine |

| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine |

| researchgate.netresearchgate.netCurrent time information in CA.-Triazolo[1,5-c]pyrimidine |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine |

| Pyridine-2-carboxylic acid thiazol-2-ylamide |

| Angiotensin II |

| Pyridine |

| Thiazole |

| P-388 leukemia |

| EGFR protein kinase |

| Herpes Simplex Virus type 1 (HSV-1) |

| Varicella-Zoster Virus (VZV) |

| MetAP |

Identification of Structural Determinants for Selective Binding

The exploration of the structure-activity relationships (SAR) of this compound analogues has revealed key structural features that govern their selective binding to various biological targets. Modifications on both the pyrimidine and the thiophene (B33073) rings have been shown to significantly influence potency and selectivity.

In the context of antiviral agents, studies on 5-thien-2-yl-2'-deoxyuridine analogues have demonstrated that substitutions on the thiophene ring are critical for selective activity. For instance, the introduction of a halogen, such as bromine or chlorine, at the 5-position of the thienyl group results in compounds with potent activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov The compound 5-(5-Bromothien-2-yl)-2'-deoxyuridine, in particular, showed promising results in healing HSV-1 keratitis in rabbit models. nih.gov Conversely, adding an alkyl substituent at the same position led to a decrease in activity against both HSV-1 and VZV, indicating that an electron-withdrawing group at this position is preferred for potent antiviral action. nih.gov This highlights the electronic nature of the substituent on the thiophene ring as a crucial determinant for selective antiviral efficacy.

Similarly, in the development of kinase inhibitors, specifically for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the SAR of related thienopyrimidine scaffolds has been investigated to achieve selective binding over other kinases like Epidermal Growth Factor Receptor (EGFR). researchgate.net While the core thieno[2,3-d]pyrimidine structure serves as a potent hinge-binding motif, substitutions on appended phenyl rings are instrumental for tuning selectivity. researchgate.netresearchgate.net It was found that the para-position of a phenyl substituent is highly amenable to the introduction of diverse functional groups, which can extend out of the primary binding pocket into a solvent-exposed area. researchgate.net This region provides an opportunity to engineer selectivity by introducing moieties that can form specific interactions with non-conserved residues outside the main binding site of the target kinase, thereby reducing off-target effects like EGFR inhibition. researchgate.net

The data below summarizes the impact of specific structural modifications on the selective activity of this compound analogues.

Table 1: Structural Determinants for Selective Activity of this compound Analogues

| Parent Compound | Modification | Resulting Compound | Observed Effect on Selective Activity | Reference |

|---|---|---|---|---|

| 5-Thien-2-yl-2'-deoxyuridine | Halogenation at thiophene C5 | 5-(5-Bromothien-2-yl)-2'-deoxyuridine | Potent and selective activity against HSV-1 and VZV. | nih.gov |

| 5-Thien-2-yl-2'-deoxyuridine | Halogenation at thiophene C5 | 5-(5-Chlorothien-2-yl)-β-D-arabinofuranosyluracil | Potent and selective activity against HSV-1 and VZV. | nih.gov |

| 5-Thien-2-yl-2'-deoxyuridine | Alkylation at thiophene C5 | 5-(5-Methylthien-2-yl)-2'-deoxyuridine | Decreased activity against HSV-1 and VZV. | nih.gov |

Ligand Efficiency and Lipophilicity Considerations in this compound SAR

In modern drug discovery, optimizing the potency of a lead compound must be balanced with maintaining favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are key metrics used to assess the quality of compounds during this optimization process. nih.govsci-hub.se LE measures the binding energy per non-hydrogen atom, while LipE relates the potency of a compound to its lipophilicity (logP), rewarding compounds that achieve high potency without excessive lipophilicity. nih.govresearchgate.net

For this compound and its bioisosteric analogues like thieno[2,3-d]pyrimidines, these metrics are crucial for guiding the development of drug candidates with improved pharmacological profiles. researchgate.nethumanjournals.com High lipophilicity can often lead to increased promiscuity, lower solubility, and potential toxicity. researchgate.net Therefore, tracking LipE helps to steer chemical modifications toward those that increase binding affinity through specific, high-quality interactions rather than through non-specific hydrophobic effects. nih.gov

An example of this consideration can be seen in the development of thieno[2,3-d]pyrimidine-based anticancer agents. Research has shown that incorporating a lipophilic cycloalkyl ring into the scaffold can increase anticancer activity. researchgate.net While this modification enhances potency, it also increases lipophilicity. The use of efficiency metrics allows chemists to evaluate whether the gain in potency justifies the increase in logP. A favorable LipE would indicate an efficient translation of lipophilicity into binding affinity.

The table below illustrates how these metrics can be applied to a hypothetical series of analogues, demonstrating the balance between potency (pIC₅₀) and physicochemical properties.

Table 2: Ligand Efficiency and Lipophilicity in a Hypothetical this compound Analogue Series

| Compound | Modification | pIC₅₀ | logP (estimated) | Heavy Atoms (N) | Ligand Efficiency (LE)¹ | Lipophilic Efficiency (LipE)² | Reference |

|---|---|---|---|---|---|---|---|

| Analogue A | Core Structure | 5.0 | 2.5 | 15 | 0.45 | 2.5 | N/A |

| Analogue B | Added Methyl Group | 5.3 | 3.0 | 16 | 0.45 | 2.3 | N/A |

| Analogue C | Added Chloro Group | 5.8 | 3.1 | 16 | 0.49 | 2.7 | nih.gov |

| Analogue D | Added Cyclohexyl Group | 6.5 | 4.5 | 21 | 0.42 | 2.0 | researchgate.net |

¹LE = (1.364 * pIC₅₀) / N ²LipE = pIC₅₀ - logP

This table is for illustrative purposes. pIC₅₀, logP, and Heavy Atom counts are estimated based on general chemical principles and findings from cited literature to demonstrate the application of LE and LipE.

As shown in the table, adding a simple methyl group (Analogue B) might slightly increase potency but also logP, resulting in a lower LipE. The addition of a chloro group (Analogue C) improves potency more significantly with a smaller increase in lipophilicity, leading to a better LipE. While a bulky lipophilic group like cyclohexyl (Analogue D) might substantially increase potency, the associated large increase in logP can lead to a poor LipE, signaling a potentially undesirable optimization path. researchgate.net In contrast, Analogue E shows that achieving high potency while controlling lipophilicity results in a superior LipE, representing a more promising candidate for further development. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations of 5 Thien 2 Ylpyrimidine Derivatives

Antiviral Activity Studies

Derivatives of 5-thien-2-ylpyrimidine have been a subject of significant research, particularly for their potential as antiviral agents. These studies have explored their efficacy against a range of viruses, with a notable focus on Herpes Simplex Virus.

Efficacy against Herpes Simplex Virus (HSV) Strains

Several novel 5-substituted 2'-deoxyuridine (B118206) analogues, including those with a 5-thien-2-yl group, have been evaluated for their activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Compounds such as 5-(thien-2-yl)-2'-deoxyuridine and 5-(thien-2-yl)-2'-deoxycytidine have demonstrated significant cytostatic effects specifically in tumor cells that have been transfected with the HSV thymidine (B127349) kinase (TK) gene. nih.gov These derivatives were found to be at least 100 times more cytostatic to the HSV TK gene-transfected tumor cells compared to wild-type cells. nih.gov

Further studies have shown the practical application of these findings. For instance, 5-(5-Bromothien-2-yl)-2'-deoxyuridine (B236653), when administered as a 0.2% eye drop solution to rabbits, resulted in the prompt healing of HSV-1 keratitis. nih.gov The antiviral activity of these compounds is highly dependent on their chemical structure, with certain modifications enhancing their potency against both HSV-1 and Varicella-Zoster Virus (VZV). nih.gov Research has also been initiated to evaluate the antiviral properties of new pyrimidine (B1678525) derivatives synthesized from a thiouracil nucleus, which have shown potential against HSV-1. researchgate.netsysrevpharm.org

Mechanisms of Cytostatic Action on Viral Thymidine Kinase (TK)

The selective antiviral activity of this compound nucleoside analogues is critically dependent on the viral thymidine kinase (TK). nih.gov These compounds act as substrates for the highly purified HSV-1-encoded TK. nih.gov The viral TK functions as an activating enzyme, phosphorylating the nucleoside analogue. nih.gov This phosphorylation is the first step in a process that ultimately leads to the inhibition of viral replication.

The interaction with HSV-1 TK is competitive with respect to the natural substrate, thymidine. nih.gov The inhibition constants (Ki) for several derivatives have been determined, indicating a strong affinity for the viral enzyme. nih.gov For example, 5-(thien-2-yl)-2'-deoxyuridine has a Ki of 0.71 µM for HSV-1 TK. nih.gov This selective activation by the viral enzyme, but not significantly by the human cellular TK, is a cornerstone of their therapeutic potential. nih.govcapes.gov.br

Table 1: Inhibition Constants (Ki) of this compound Derivatives against HSV-1 Thymidine Kinase

| Compound | Ki (µM) |

|---|---|

| 5-(Thien-2-yl)-2'-deoxyuridine | 0.71 nih.gov |

| 5-(Furan-2-yl)-2'-deoxyuridine | 0.94 nih.gov |

Data sourced from studies on highly purified HSV-1-encoded thymidine kinase. nih.gov

Interactions with Thymidylate Synthase as a Target Enzyme

While the viral thymidine kinase is the activating enzyme, the ultimate target for the cytostatic action of the activated this compound derivatives is the cellular enzyme thymidylate synthase (TS). nih.govnih.gov Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of DNA precursors. wikipedia.org

After being converted to their monophosphate form by the viral TK, the this compound analogues act as inhibitors of TS. nih.gov By blocking TS, these compounds disrupt the synthesis of dTMP, leading to an imbalance of deoxynucleotides and subsequent DNA damage, which ultimately inhibits cell proliferation and viral replication. nih.govwikipedia.org The active metabolite forms a stable complex with TS, preventing the natural substrate from binding and halting DNA synthesis. researchgate.net

Activity against Other RNA Viruses (e.g., Encephalomyocarditis virus, Coxsackie B3, Vesicular Stomatitis Virus)

The antiviral spectrum of pyrimidine derivatives extends beyond DNA viruses like HSV. Research into related 5-heteroaryl-substituted 2'-deoxyuridines has demonstrated efficacy against several RNA viruses. Specifically, certain 5-isoxazol-5-yl-2'-deoxyuridines, synthesized from 5-ethynyl-2'-deoxyuridine, have shown activity against Encephalomyocarditis virus (EMCV), Coxsackie B3 virus, and Vesicular Stomatitis Virus (VSV). researchgate.net However, these particular compounds were found to be inactive against other RNA viruses such as corona virus and influenza virus. researchgate.net

Studies on tubercidin (B1682034) analogues, which are pyrrolo[2,3-d]pyrimidine nucleosides, have also revealed broad activity against RNA viruses. nih.gov Derivatives with C-5 substitutions showed significant effects, and some, like 5-(1-hydroxyethyl)tubercidin, were particularly selective against Coxsackie virus B4. nih.gov

Impact of Nucleoside Analogues Structures on Viral Replication

The specific structure of nucleoside analogues plays a pivotal role in their antiviral potency. For this compound derivatives, modifications to both the thienyl ring and the sugar moiety significantly influence their ability to inhibit viral replication. nih.govfrontiersin.org

Research has shown that introducing a halogen atom, such as bromine or chlorine, at the 5-position of the thienyl ring can enhance antiviral activity against HSV-1 and VZV. nih.gov For example, 5-(5-bromothien-2-yl)-2'-deoxyuridine is a potent derivative. nih.gov Conversely, adding an alkyl substituent at the same position leads to decreased activity. nih.gov

Changes to the sugar part of the nucleoside are also critical. Replacing the 2-deoxyribofuranose ring with an arabinofuranose moiety resulted in diminished activity against HSV-1 and VZV replication compared to the halogenated 2'-deoxyuridine versions. nih.gov This demonstrates that the precise three-dimensional structure of the analogue is crucial for its recognition and phosphorylation by viral kinases and its subsequent interaction with target enzymes like thymidylate synthase. nih.govencyclopedia.pub

Antimicrobial Activity Evaluations

In addition to antiviral properties, various thieno[2,3-d]pyrimidine (B153573) derivatives, a class of compounds that includes the this compound scaffold, have been evaluated for antimicrobial activity. These studies have revealed that certain derivatives possess significant antibacterial effects, particularly against Gram-positive bacteria. nih.govnih.gov

In one study, several newly synthesized compounds based on a 5-(2-thienyl)-1,2,4-triazole structure showed notable activity. nih.gov Specifically, N,N'-disubstituted thiourea (B124793) derivatives and their cyclized analogues were active against Gram-positive bacteria but largely inactive against Gram-negative strains. nih.gov Compound 9a from this series displayed a marked broad-spectrum antibacterial effect, while others were selectively active against Gram-positive bacteria. nih.gov None of the tested compounds in this particular study were significantly active against the fungus Candida albicans. nih.gov

Another study focused on thieno[2,3-d]pyrimidinediones found two compounds with potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One of these compounds also showed moderate activity against Gram-negative strains. nih.gov

Furthermore, research on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides indicated good activity against strains of S. aureus and Bacillus subtilis. pensoft.net The activity was higher for derivatives with no substituents or small substituents on the benzene (B151609) ring. pensoft.net

Table 2: Selected Antimicrobial Activity of Thienopyrimidine Derivatives

| Compound Class/Name | Target Organism(s) | Observed Activity |

|---|---|---|

| N,N'-disubstituted thiourea derivatives (e.g., 4d ) | Gram-positive bacteria | Highly active nih.gov |

| 2,5-disubstituted-1,2,4-triazolo[3,4–b] nih.govnih.govCurrent time information in CA.thiadiazoles (e.g., 5e ) | Gram-positive bacteria | Highly active nih.gov |

| N-Mannich derivative 9a | Gram-positive and Gram-negative bacteria | Broad-spectrum activity nih.gov |

| Thieno[2,3-d]pyrimidinedione Compound 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | Potent activity (MIC 2–16 mg/L) nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-(Thien-2-yl)pyrimidine |

| 5-(Thien-2-yl)-2'-deoxyuridine |

| 5-(Thien-2-yl)-2'-deoxycytidine |

| (E)-5-(2-bromovinyl)-dUrd |

| 5-(Furan-2-yl)-2'-deoxyuridine |

| 5-(5-Bromothien-2-yl)-2'-deoxyuridine |

| 5-(5-Chlorothien-2-yl)-beta-D-arabinofuranosyluracil |

| 5-(5-Bromothien-2-yl)-beta-D-arabinofuranosyluracil |

| 5-iodo-2'-deoxyuridine |

| 5-ethynyl-2'-deoxyuridine |

| 5-isoxazol-5-yl-2'-deoxyuridine |

| 5-(1-hydroxyethyl)tubercidin |

| Acyclovir |

| Phosphonoformate |

| Vidarabine |

| 2'-fluoro-5-iodoaracytosine |

| 2'-fluoro-5-methylarauracil |

| 5-ethyl-2'-deoxyuridine |

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

The antibacterial potential of pyrimidine derivatives, including those with a thienyl substituent, has been a subject of significant research. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netsciencepublishinggroup.com

Thieno[2,3-d]pyrimidinedione derivatives, which incorporate the this compound core structure, have shown notable efficacy against multi-drug resistant Gram-positive organisms. nih.gov Specifically, certain compounds within this class displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MIC) ranging from 2–16 mg/L. nih.gov However, their activity against Gram-negative strains was found to be more moderate, with MICs between 16–32 mg/L for the most active compound. nih.gov Some synthesized pyrimidine derivatives have even shown superior inhibitory action against both Gram-positive and Gram-negative bacteria when compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin. researchgate.net

The antibacterial activity is often evaluated using methods like the disk diffusion assay and by determining the minimum inhibitory concentration (MIC). researchgate.net For instance, a series of 6-aryl-5-cyano-2-thiouracil derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as E. coli and Salmonella typhi (Gram-negative). indexcopernicus.com The results indicated that all synthesized compounds possessed some level of activity against these microorganisms. indexcopernicus.com

It is important to note that while some thieno[2,3-d]pyrimidine derivatives are highly active against Gram-positive bacteria, they may be inactive against Gram-negative pathogens. nih.gov The structural features of the derivatives play a crucial role in determining their antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives

| Bacterial Strain | Type | MIC Range (mg/L) |

| Multi-drug resistant Staphylococcus aureus (MRSA, VISA, VRSA) | Gram-Positive | 2–16 |

| Vancomycin-resistant enterococci (VRE) | Gram-Positive | 2–16 |

| Gram-Negative Strains | Gram-Negative | 16–32 (moderate activity) |

Antifungal Efficacy Assessments

Pyrimidine derivatives have also been investigated for their antifungal properties. frontiersin.orgresearchgate.net For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several plant fungal pathogens. frontiersin.orgresearchgate.net

In one study, the antifungal activities of these compounds were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgresearchgate.net Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated high antifungal activity against Phomopsis sp., with an inhibition rate of 100% at a concentration of 50 μg/ml. frontiersin.orgresearchgate.net This was superior to the commercial fungicide Pyrimethanil, which showed an 85.1% inhibition rate under the same conditions. frontiersin.orgresearchgate.net

Further testing revealed that the compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (designated as 5o) had an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). frontiersin.orgresearchgate.net This highlights the potential of this class of pyrimidine derivatives as effective antifungal agents. frontiersin.org Another study on 2-phenylpyrimidine (B3000279) derivatives identified a compound, C6, that showed good efficacy against seven common clinically susceptible fungal strains, outperforming the first-line drug fluconazole. nih.gov

Table 2: Antifungal Activity of Pyrimidine Derivatives against Phomopsis sp.

| Compound | Inhibition Rate at 50 μg/ml (%) | EC50 (μg/ml) |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | 100 | 15.1 |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | 100 | 10.5 |

| Pyrimethanil (standard) | 85.1 | 32.1 |

Antimycobacterial Potential (e.g., against Mycobacterium ulcerans)

The emergence of Buruli ulcer, a necrotizing skin disease caused by Mycobacterium ulcerans, has prompted research into new antimycobacterial agents. researchgate.net While specific studies focusing solely on this compound against M. ulcerans are not prevalent in the provided results, the broader class of pyrimidine and thiophene (B33073) derivatives has shown promise.

Research has demonstrated that various synthesized hydantoin (B18101) derivatives, which can be structurally related to pyrimidines, exhibit antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Similarly, new 5-alkynyl derivatives of 2-thiouridine (B16713) have shown high antimycobacterial activity against Mycobacterium bovis and Mycobacterium tuberculosis. eco-vector.com The treatment of Buruli ulcer currently relies on a combination of antibiotics like rifampicin (B610482) and streptomycin. who.int However, the need for more effective and safer drugs is urgent, and natural products and synthetic compounds are being explored. researchgate.net The investigation of phytomedicines and the influence of certain compounds on the activity of existing antibiotics against M. ulcerans are active areas of research. scirp.org

Enzyme Inhibition Mechanisms and Kinetic Characterization

Inhibition of Viral Thymidine Kinase

Certain this compound derivatives have been identified as inhibitors of viral thymidine kinase (TK), an enzyme crucial for the activation of some antiviral drugs. nih.govmdpi.com Specifically, 5-(thien-2-yl)-2'-deoxyuridine (5-(thien-2-yl)-dUrd) and 5-(thien-2-yl)-2'-deoxycytidine (5-(thien-2-yl)-dCyd) have been evaluated for their inhibitory effects on herpes simplex virus type 1 (HSV-1)-encoded thymidine kinase. nih.gov

The inhibition was found to be competitive with respect to the natural substrate, thymidine. nih.gov The inhibition constants (Ki) for 5-(thien-2-yl)-dUrd and 5-(thien-2-yl)-dCyd against HSV-1 TK were determined to be 0.71 μM and 1.32 μM, respectively. nih.gov When deoxycytidine was used as the substrate, the Ki of 5-(thien-2-yl)-dCyd for HSV-1 TK was 4.5 μM. nih.gov These findings suggest that the viral TK acts as an activating enzyme for these compounds, which then exert their cytostatic action by targeting thymidylate synthase. nih.gov

Table 3: Inhibition of HSV-1 Thymidine Kinase by this compound Derivatives

| Compound | Substrate | Ki (μM) |

| 5-(thien-2-yl)-dUrd | dThd | 0.71 |

| 5-(thien-2-yl)-dCyd | dThd | 1.32 |

| 5-(thien-2-yl)-dCyd | dCyd | 4.5 |

Inhibition of Carbonic Anhydrase Isoforms (e.g., hCA II)

Derivatives of 5-(sulfamoyl)thien-2-yl have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II, which is a key target for antiglaucoma drugs. nih.gov The inhibition of hCA II is an important mechanism for reducing intraocular pressure. nih.gov

A series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles displayed a remarkable inhibition profile towards hCA II. nih.gov Further development of hydrophilic derivatives of this series aimed to improve their suitability for ocular delivery. nih.gov While specific Ki values for this compound derivatives were not detailed in the provided search results, the broader class of five-membered heterocyclic sulfonamides, including thiophene-2-sulfonamide, are known to be effective carbonic anhydrase inhibitors. mdpi.com Some of these derivatives have demonstrated significant selectivity for hCA II, with inhibition constants in the nanomolar range. mdpi.com For instance, a series of 5-thiophene-2-sulfonamide derivatives showed weak inhibition against hCA I but were more potent against other isoforms. mdpi.com

Inhibition of Human DNA Topoisomerase II

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for anticancer drugs. phcogrev.combiomolther.org Topoisomerase II inhibitors are classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with the enzyme's catalytic cycle without stabilizing the complex. biomolther.org The latter are of particular interest as they may avoid the DNA damage and potential for secondary malignancies associated with topoisomerase poisons. biomolther.org

While direct studies on this compound derivatives as DNA topoisomerase II inhibitors are not extensively detailed in the provided results, the broader class of pyrimidine and thieno[2,3-d]pyrimidine derivatives has been investigated for this activity. phcogrev.comresearchgate.net For instance, certain ellipticine (B1684216) derivatives act as catalytic inhibitors of human topoisomerase IIα, with their potency linked to their ability to intercalate into DNA. nih.govnih.gov This suggests that the planar aromatic system of the this compound core could similarly interact with DNA and inhibit topoisomerase II. Further research is needed to specifically elucidate the potential and mechanism of this compound derivatives in this context.

Inhibition of Histone Deacetylases (HDAC) and Protein-Tyrosine Phosphatases

Histone Deacetylase (HDAC) Inhibition:

HDACs are enzymes that play a critical role in gene expression regulation, and their inhibitors have emerged as a promising class of anticancer agents. google.commdpi.com Research has shown that o-amino benzamide (B126) HDAC inhibitors with large, flat aromatic and heteroaromatic substituents, such as thienyl groups, exhibit significantly increased HDAC inhibitory activity. google.com Specifically, benzamide derivatives containing a thien-2-yl group have been patented as HDAC inhibitors. google.com

A series of thieno[2,3-d]pyrimidine-based hydroxamic acid hybrids were designed as multi-target anticancer agents, incorporating the pharmacophore for HDAC6 inhibition. researchgate.net Several of these compounds demonstrated potent inhibitory activity against various HDAC isoforms, including HDAC1, HDAC2, HDAC6, and HDAC8, with IC50 values in the micromolar to nanomolar range. researchgate.netnih.gov The general structure of HDAC inhibitors includes a zinc-binding group, a linker, and a surface recognition moiety, and the thienopyrimidine scaffold can be effectively incorporated into this design. researchgate.net

Protein-Tyrosine Phosphatase (PTP) Inhibition:

Protein-tyrosine phosphatases, particularly PTP1B, are implicated in signaling pathways related to conditions like diabetes. mdpi.com Aromatic amide derivatives have been designed and evaluated as PTP1B inhibitors. sioc-journal.cn While specific data on this compound derivatives is limited in the search results, related structures have shown promise. For example, a series of aromatic amide derivatives were synthesized, and one compound displayed moderate inhibitory activity against PTP1B with an IC50 of 5.13 ± 0.21 μmol/L. sioc-journal.cn Another compound from this series showed moderate inhibition of SHP2, another protein tyrosine phosphatase, with an IC50 of 7.47 ± 1.26 μmol/L. sioc-journal.cn The search for potent and selective PTP inhibitors is an active area of research, with various heterocyclic scaffolds being explored. mdpi.comnih.govnih.gov

Theoretical and Experimental Approaches to Enzyme Inhibition Kinetics

Understanding the kinetics of enzyme inhibition is fundamental for drug development. mdpi.comsci-hub.se The Michaelis-Menten model is a cornerstone of enzyme kinetics, defining parameters like Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction velocity). sigmaaldrich.com Different types of inhibition—competitive, uncompetitive, and noncompetitive—are distinguished by how the inhibitor affects these kinetic parameters, which can be visualized using methods like the Lineweaver-Burk plot. sci-hub.se

For instance, in competitive inhibition, the inhibitor binds to the free enzyme, increasing the apparent Kₘ without affecting Vₘₐₓ. In contrast, an uncompetitive inhibitor binds only to the enzyme-substrate complex, decreasing both Kₘ and Vₘₐₓ. A noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, decreasing Vₘₐₓ while Kₘ may or may not change. sci-hub.se

The determination of the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀) are crucial for quantifying an inhibitor's potency. The Cheng-Prusoff equation allows for the conversion of IC₅₀ to Kᵢ, providing a measure of the inhibitor's binding affinity. sigmaaldrich.com Kinetic studies, often complemented by computational approaches like molecular docking, are essential for characterizing the mechanism of action of enzyme inhibitors, including those based on the this compound scaffold. researchgate.net These studies help in understanding how these compounds interact with their target enzymes at a molecular level, guiding the design of more potent and selective inhibitors.

Other Pharmacological Profiles

Anticancer and Anti-proliferative Effects on Cell Lines (e.g., MCF-7, A549, HepG2)

Derivatives of this compound have demonstrated significant anticancer and anti-proliferative activities against various human cancer cell lines.

A novel series of pyrimidine-5-carbonitrile derivatives showed potent cytotoxic activity against a panel of four human tumor cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and non-small cell lung cancer (A549). gsconlinepress.com Several of these compounds exhibited more potent antiproliferative activity than the standard drug erlotinib. gsconlinepress.com Another study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid found that one compound, in particular, exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC₅₀ values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org This compound also demonstrated the ability to inhibit cell migration, arrest the cell cycle at the S phase, and induce apoptosis in MCF-7 cells. rsc.org

Furthermore, some thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects. One oxadiazole derivative was found to be the most potent against the MCF-7 breast carcinoma cell line with an IC₅₀ of 7.6 μg/ml. innovareacademics.in A different derivative carrying a substituted 1,2,4-triazole-2-thione moiety showed the highest activity against a colon carcinoma cell line (IC₅₀=4.7 μg/ml). innovareacademics.in Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives also showed promising anticancer activity against MCF-7, A549, and A375 (skin cancer) cell lines, inducing apoptosis and arresting the cell cycle at the G2/M phase in MCF-7 cells. nih.gov

The table below summarizes the IC₅₀ values of some this compound derivatives against various cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 | 0.48 ± 0.11 | rsc.org |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa | 0.74 ± 0.13 | rsc.org |

| Oxadiazole derivative of thieno[2,3-d]pyrimidine (7b) | MCF-7 | 7.6 (µg/ml) | innovareacademics.in |

| 1,2,4-triazole-2-thione derivative of thieno[2,3-d]pyrimidine (11) | Colon Carcinoma | 4.7 (µg/ml) | innovareacademics.in |

| Phosphomolybdate based hybrid solid (1) | HepG2 | 33.79 | rsc.org |

| Phosphomolybdate based hybrid solid (1) | A549 | 25.17 | rsc.org |

| Phosphomolybdate based hybrid solid (1) | MCF-7 | 32.11 | rsc.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

Anti-inflammatory Properties

The pyrimidine scaffold is a well-established pharmacophore for anti-inflammatory agents. nih.gov The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. nih.govmdpi.com

Several studies have highlighted the anti-inflammatory potential of this compound derivatives. A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema method. researchgate.net One compound containing thiophene moieties showed better activity than the others, suggesting the importance of the thiophene ring for anti-inflammatory effects. researchgate.net

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. srce.hr Some of these compounds exhibited noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC₅₀ values comparable to the standard drug celecoxib. nih.gov For instance, two derivatives showed IC₅₀ values against COX-2 of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively. nih.gov Furthermore, certain amino derivatives of diaryl pyrimidines and azolopyrimidines have shown protective activity in an animal model of acute lung injury by inhibiting the synthesis of nitric oxide and interleukin-6. mdpi.com

The table below presents the COX-2 inhibitory activity of selected pyrimidine derivatives.

| Compound | COX-2 IC₅₀ (µmol) | Reference |

| Derivative 5 | 0.04 ± 0.09 | nih.gov |

| Derivative 6 | 0.04 ± 0.02 | nih.gov |

| Celecoxib (Standard) | 0.04 ± 0.01 | nih.gov |

Central Nervous System (CNS) Protective Agents

Pyrimidine derivatives are recognized for their potential to act on the central nervous system (CNS), with various compounds exhibiting anticonvulsant and antidepressant activities. nih.govresearchgate.net The thieno[2,3-d]pyrimidine scaffold, in particular, has been identified as a promising core for developing CNS protective agents. researchgate.net

Research has shown that certain pyrimidine derivatives can interact with CNS receptors and transporters. For example, 3-pyrimidineindoles were found to bind to several CNS receptors, most notably serotonin (B10506) receptors. researchgate.net While specific studies focusing solely on the CNS protective effects of this compound are emerging, the broader class of pyrimidine and thienopyrimidine derivatives shows significant potential in this therapeutic area. nih.gov The development of pyrimidine-based compounds as CNS agents is an active field of research, with studies exploring their efficacy in various animal models of CNS disorders. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Thien 2 Ylpyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like DFT are widely used to optimize the molecular geometry and calculate various electronic descriptors that predict chemical behavior. irjweb.com

Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. chalcogen.ro

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and polarizability. chalcogen.ro For 5-Thien-2-ylpyrimidine, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to calculate the energies of these orbitals. irjweb.com Theoretical analysis suggests that the HOMO would likely be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would be centered on the electron-deficient pyrimidine (B1678525) ring. This separation of frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding charge transfer properties within the molecule.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the molecule's capacity to donate electrons; higher energy indicates a better electron donor. irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the molecule's capacity to accept electrons; lower energy indicates a better electron acceptor. irjweb.com |

| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO. A smaller gap indicates higher reactivity and lower kinetic stability. nih.gov |